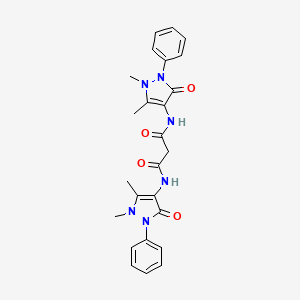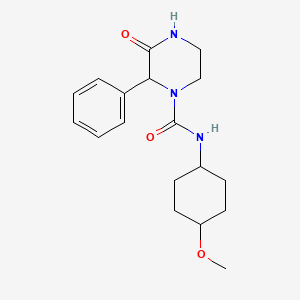![molecular formula C15H24F3N5O2 B6800770 N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B6800770.png)
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a morpholine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Industrial methods also incorporate rigorous purification techniques, such as chromatography and crystallization, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, facilitating catalytic processes. Additionally, the compound may interact with biological macromolecules, such as enzymes and receptors, leading to inhibition or activation of specific pathways . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as antimicrobial and antifungal properties.
Morpholine derivatives: Compounds containing the morpholine ring are known for their diverse chemical reactivity and applications in pharmaceuticals and agrochemicals.
Trifluoromethyl compounds: These compounds are characterized by the presence of the trifluoromethyl group, which imparts unique chemical properties, such as increased stability and lipophilicity.
Uniqueness
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the triazole ring, morpholine ring, and trifluoromethyl group in a single molecule allows for a wide range of applications and reactivity that is not commonly found in other compounds .
Properties
IUPAC Name |
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F3N5O2/c1-13(2,3)11-20-10(21-22-11)6-19-12(24)23-7-9(15(16,17)18)25-14(4,5)8-23/h9H,6-8H2,1-5H3,(H,19,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVLQDRFCRBVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C(F)(F)F)C(=O)NCC2=NC(=NN2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-bromophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide](/img/structure/B6800687.png)
![3,3-dimethyl-N-[2-(1-methylimidazol-4-yl)ethyl]-2-propan-2-ylazetidine-1-carboxamide](/img/structure/B6800688.png)
![2-(2-hydroxy-5-methylcyclohexyl)-N-[2-(1-methylimidazol-4-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6800696.png)
![3-cyclopentyl-N-[(1S)-1-(5-fluoropyridin-3-yl)ethyl]-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B6800702.png)
![N-[(4-morpholin-4-yloxan-4-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide](/img/structure/B6800719.png)

![2-(3-methyl-1,2-oxazol-5-yl)-N-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6800739.png)
![N-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6800745.png)
![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine-4-carboxamide](/img/structure/B6800761.png)
![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]spiro[2H-indole-3,1'-cyclobutane]-1-carboxamide](/img/structure/B6800767.png)

![N-[(2-methyl-1,3-oxazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B6800790.png)
![N-[1-(1-methylpyrazol-3-yl)ethyl]-3-phenyl-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B6800795.png)
![4-(3-chlorobenzoyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]piperazine-1-carboxamide](/img/structure/B6800799.png)
